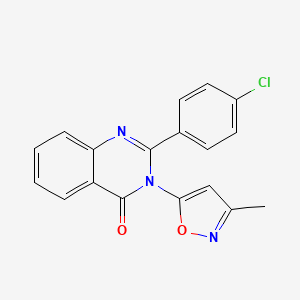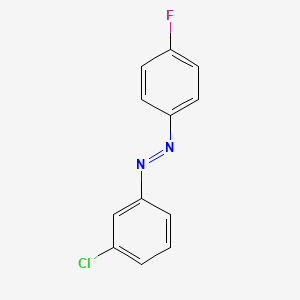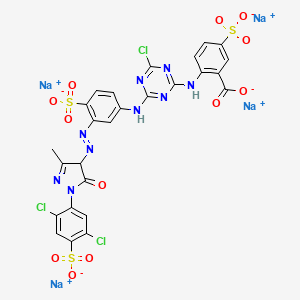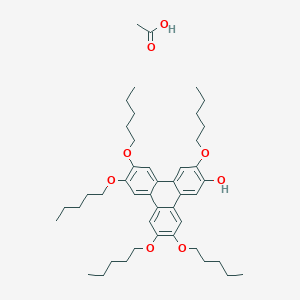
4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-chlorophenyl group and a 3-methyl-5-isoxazolyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of the 4-chlorophenyl group and the 3-methyl-5-isoxazolyl group can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the quinazolinone core.
Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new substituents at the aromatic rings.
科学研究应用
4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- would depend on its specific biological target. Generally, quinazolinones can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the 4-chlorophenyl and 3-methyl-5-isoxazolyl groups might influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4(3H)-Quinazolinone, 2-phenyl-3-(3-methyl-5-isoxazolyl)-
- 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(5-isoxazolyl)-
- 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-4-isoxazolyl)-
Uniqueness
The unique combination of the 4-chlorophenyl and 3-methyl-5-isoxazolyl groups in 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- may confer distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.
属性
CAS 编号 |
90059-40-8 |
|---|---|
分子式 |
C18H12ClN3O2 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-10-16(24-21-11)22-17(12-6-8-13(19)9-7-12)20-15-5-3-2-4-14(15)18(22)23/h2-10H,1H3 |
InChI 键 |
WDXFLBLHKQYIIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)

![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)



![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)
